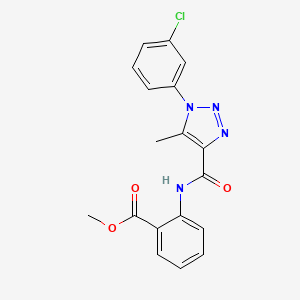
methyl 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “methyl 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate” is a complex organic molecule that contains several functional groups, including a triazole ring, a carboxamide group, and a benzoate ester . These functional groups suggest that the compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of the carboxamide and benzoate groups would also be significant features of the molecular structure .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, and they can undergo transformations such as N-alkylation . The carboxamide and benzoate groups may also be reactive under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and ester groups could impact the compound’s solubility and reactivity . The chlorophenyl group could also influence the compound’s properties .科学的研究の応用
Polymer Syntheses and Thermotropic Properties
The compound methyl 2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate has been researched in the context of thermotropic polyesters. Kricheldorf and Thomsen (1992) synthesized polyesters with a focus on thermotropic properties by utilizing a derivative of this compound. These polyesters exhibited nematic melts or isotropic melts depending on their structure, contributing to the understanding of structure/property relationships in polymeric materials (Kricheldorf & Thomsen, 1992).
Triazole Derivatives and Chemical Properties
Albert and Taguchi (1973) investigated 4-aminotriazole-5-carbaldehydes derived from the compound , examining their chemical properties and reactions. They elaborated on the synthesis routes and chemical behavior of these derivatives, adding to the broader knowledge of triazole chemistry (Albert & Taguchi, 1973).
Synthesis of Carboxamides
Research by Lin and Liu (1984) on the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides involved the compound . Their work focused on coupling reactions and the synthesis process, contributing to the field of organic synthesis and providing insights into the synthesis of complex molecules (Lin & Liu, 1984).
Triazolo[4,5-d]pyrimidines Research
Albert (1981) conducted research on triazolo[4,5-d]pyrimidines, focusing on the 3-alkyl derivatives that include the structure of the compound . The study delves into the reaction mechanisms, providing valuable information on the chemical behavior and synthetic pathways of these compounds (Albert, 1981).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-[[1-(3-chlorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O3/c1-11-16(21-22-23(11)13-7-5-6-12(19)10-13)17(24)20-15-9-4-3-8-14(15)18(25)26-2/h3-10H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRWTDBIMYQNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Chloro-2-[2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2642956.png)
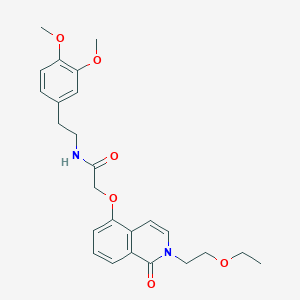
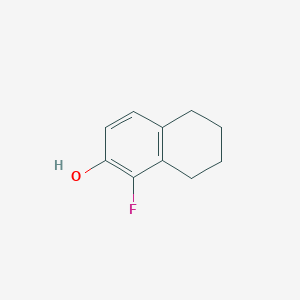
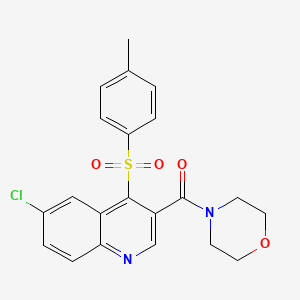
![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)
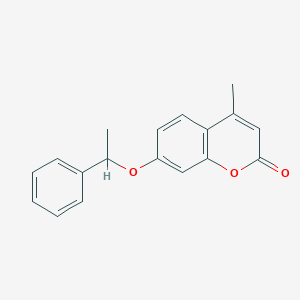
![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[(6-{[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanyl}hexyl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2642970.png)
![3,4-difluoro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2642971.png)
![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)
